molecular formula C14H16FNO B13630074 N-{6-fluorospiro[3.3]heptan-2-yl}benzamide

N-{6-fluorospiro[3.3]heptan-2-yl}benzamide

Cat. No.: B13630074
M. Wt: 233.28 g/mol
InChI Key: RHOTWVBJIUYHOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

Molecular Formula

C14H16FNO

Molecular Weight

233.28 g/mol

IUPAC Name

N-(2-fluorospiro[3.3]heptan-6-yl)benzamide

InChI

InChI=1S/C14H16FNO/c15-11-6-14(7-11)8-12(9-14)16-13(17)10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,16,17)

InChI Key

RHOTWVBJIUYHOR-UHFFFAOYSA-N

Canonical SMILES

C1C(CC12CC(C2)F)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{6-fluorospiro[3.3]heptan-2-yl}benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands .

Chemical Reactions Analysis

Amide Bond Hydrolysis

The benzamide group undergoes acid- or base-catalyzed hydrolysis:

  • Acidic Conditions : Cleavage with 6M HCl at 100°C yields 6-fluorospiro[3.3]heptan-2-amine and benzoic acid .

  • Basic Conditions : NaOH (1M, reflux) generates the corresponding carboxylate salt .

Fluorine Substituent Reactions

The C–F bond participates in:

  • Nucleophilic Aromatic Substitution : Displacement with amines (e.g., piperidine) in DMSO at 120°C .

  • Electrophilic Fluorination Retainment : Stability under mild acidic/basic conditions (<50°C) .

Spirocyclic Core Modifications

The spiro[3.3]heptane framework exhibits distinct reactivity:

  • Oxidation : Treatment with pyridinium chlorochromate (PCC) converts the bridgehead carbon to a ketone, forming spiro[3.3]heptan-2-one derivatives .

  • Reduction : LiAlH₄ reduces the amide to a secondary amine, yielding N-(6-fluorospiro[3.3]heptan-2-yl)benzylamine .

  • Ring-Opening : Acid-catalyzed cleavage (H₂SO₄, 80°C) produces linear dienes via retro-Diels-Alder mechanisms .

Table 2: Spirocore Reaction Outcomes

Reaction TypeProductConditionsReference
Oxidation6-Fluorospiro[3.3]heptan-2-onePCC, DCM, RT, 6 hr
ReductionN-(6-Fluorospiro[3.3]heptan-2-yl)benzylamineLiAlH₄, THF, 0°C → RT
Acidic ring-opening1-Fluoro-3-vinylcyclopentaneH₂SO₄ (conc.), 80°C, 2 hr

Scientific Research Applications

N-{6-fluorospiro[3.3]heptan-2-yl}benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{6-fluorospiro[3.3]heptan-2-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-{6-fluorospiro[3.3]heptan-2-yl}benzamide can be compared with other spirocyclic benzamide derivatives, such as:

  • N-{6-chlorospiro[3.3]heptan-2-yl}benzamide
  • N-{6-bromospiro[3.3]heptan-2-yl}benzamide
  • N-{6-methylspiro[3.3]heptan-2-yl}benzamide

These compounds share similar structural features but differ in the substituents attached to the spirocyclic core. The presence of different substituents can significantly impact their chemical properties, reactivity, and biological activity, highlighting the uniqueness of this compound .

Biological Activity

N-{6-fluorospiro[3.3]heptan-2-yl}benzamide is a compound of interest due to its potential biological activities, particularly as a CCR3 receptor antagonist and its applications in various therapeutic areas, including anti-inflammatory and anti-cancer research. This article synthesizes findings from diverse studies to elucidate the biological activity of this compound.

1. Structure-Activity Relationship (SAR)

The structure of this compound is pivotal in determining its biological activity. The presence of the spirocyclic moiety and the fluorine atom significantly influence its interaction with biological targets.

Table 1: Key Modifications and Their Effects on Activity

Compound VariationBiological ActivityReference
N-{1-[(6-fluoro-2-naphthyl)methyl]piperidin-4-yl}benzamidePotent CCR3 antagonist (IC50 = 0.020 µM)
Exo-N-{8-[(6-fluoro-2-naphthyl)methyl]-8-azabicyclo[3.2.1]oct-3-yl}biphenyl-2-carboxamideEnhanced CCR3 inhibition
Substituted benzamides with electron-withdrawing groupsIncreased inhibitory activity against fungi

2.1 CCR3 Inhibition

This compound has been shown to effectively inhibit the CCR3 receptor, which plays a crucial role in inflammatory responses and allergic reactions. The compound's ability to block eotaxin-induced calcium influx in CCR3-expressing cells highlights its potential as a therapeutic agent for conditions like asthma and other allergic diseases.

2.2 Cytotoxicity and Anti-Cancer Activity

Research indicates that benzamide derivatives, including this compound, exhibit cytotoxic effects against various cancer cell lines:

  • HepG2 Cells : Compounds similar to this compound have demonstrated significant antiproliferative effects, with some derivatives inducing apoptosis in HepG2 cells by arresting the cell cycle at the G1/S phase and increasing pre-G1 cell populations, indicating apoptosis induction .

Table 2: Cytotoxic Activity Against HepG2 Cells

CompoundIC50 (µM)Mechanism of Action
Compound 8a10.5Induces apoptosis via G1/S arrest
This compound (hypothetical)-Potentially similar to related compounds

3. Anti-Fungal Activity

Certain derivatives of benzamide have shown promising antifungal activities against pathogens such as Sclerotinia sclerotiorum. The SAR studies suggest that modifications enhancing electron-withdrawing properties can improve efficacy against fungal strains .

Table 3: Anti-Fungal Efficacy

Compound VariationInhibition Rate (%)Reference
Compound 13p86.1% against Sclerotinia sclerotiorum
Compound 7hEC50 = 11.61 µg/mL against Sclerotinia sclerotiorum

4. Conclusion

This compound represents a promising candidate for further research due to its multifaceted biological activities, particularly as a CCR3 antagonist and potential anti-cancer agent. Ongoing studies are necessary to fully elucidate its mechanisms of action and therapeutic applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-{6-fluorospiro[3.3]heptan-2-yl}benzamide, and how do reaction conditions influence regioselectivity?

  • Methodological Answer : Copper-catalyzed intermolecular amidation is a common approach for spirocyclic benzamides. For example, using CuI/(MeO)₂Phen catalysts with tert-butyl peroxide (tBuOOtBu) in 1,2-dichlorobenzene at 100°C achieves regioselective C-H functionalization. Solvent polarity and steric effects of the spiro[3.3]heptane ring dictate product distribution, as observed in analogous norbornane derivatives . Optimizing equivalents of reactants (e.g., 16.6:1 substrate-to-benzamide ratio) improves yields (>80%) and diastereomeric ratios (13:1) .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Combine ¹H/¹³C NMR to confirm fluorine-induced chemical shifts (e.g., δ ~46 ppm for spirocyclic carbons) and regiochemistry. X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) resolves the spirocyclic geometry and fluorine positioning. ORTEP-3 visualizes thermal ellipsoids to assess steric strain .

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

  • Methodological Answer : Prioritize HDAC inhibition assays (e.g., histone acetylation in frontal cortex tissue), given structural parallels to brain-penetrant benzamides like MS-275. Compare potency (IC₅₀) against valproate, noting region-specific activity (e.g., 30–100× higher potency in frontal cortex vs. striatum) . ADMET predictions via pkCSM assess solubility, blood-brain barrier permeability, and cytochrome P450 interactions .

Advanced Research Questions

Q. How do computational models reconcile contradictory regioselectivity data in spirocyclic benzamide synthesis?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) map transition states for competing pathways. For example, under basic conditions, directed C-H activation favors amidation at the spirocyclic bridgehead, while acidic conditions promote single-electron transfer mechanisms at distal positions. Solvent descriptors (e.g., dielectric constant) refine these predictions .

Q. What structural modifications enhance target engagement while minimizing off-target effects?

  • Methodological Answer : Derivatize the benzamide core with electron-withdrawing groups (e.g., nitro, cyano) to modulate HDAC binding. In spiro[3.3]heptane analogs, fluorination at C6 improves metabolic stability (t₁/₂ > 2 h in liver microsomes) but may reduce solubility. SAR studies using molecular docking (e.g., AutoDock Vina) identify key interactions with HDAC1/2 catalytic pockets .

Q. How does the spiro[3.3]heptane scaffold influence pharmacokinetic properties compared to non-spiro benzamides?

  • Methodological Answer : Compare logP and polar surface area (PSA) between spirocyclic and bicyclic analogs (e.g., norbornane derivatives). The rigid spiro core reduces conformational flexibility, enhancing membrane permeability (PSA < 90 Ų) but increasing plasma protein binding (>95%). MDCK cell assays quantify efflux ratios to predict CNS penetration .

Q. What strategies resolve crystallographic disorder in spirocyclic compounds during X-ray refinement?

  • Methodological Answer : Use SHELXL’s PART instruction to model disorder in the fluorine-substituted spiro ring. Apply ISOR restraints to thermal parameters and DELU restraints to bond distances. For severe disorder, refine alternate conformations with occupancy factors optimized via likelihood-based metrics .

Data Contradictions and Resolution

Q. Why do some studies report divergent biological activities for structurally similar benzamides?

  • Resolution : Variations in fluorine positioning (meta vs. para) and spiro ring substitution alter HDAC isoform selectivity. For example, 6-fluorospiro derivatives show preferential inhibition of HDAC3 over HDAC6, unlike non-fluorinated analogs. Validate via isoform-specific enzymatic assays and chromatin immunoprecipitation (ChIP) .

Q. How can conflicting solubility data from ADMET models be reconciled with experimental results?

  • Resolution : Cross-validate pkCSM predictions (aqueous solubility ~0.1 mg/mL) with experimental shake-flask assays at pH 7.4. Discrepancies arise from unaccounted crystal packing effects (e.g., polymorphic forms). Powder X-ray diffraction (PXRD) identifies dominant polymorphs impacting bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.